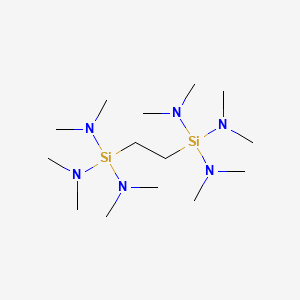
1,2-(Trisdimethylaminosilyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-(Trisdimethylaminosilyl)ethane is a chemical compound with the molecular formula C14H40N6Si2 and a molecular weight of 348.68 g/mol . It is known for its unique structure, which includes three dimethylaminosilyl groups attached to an ethane backbone. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
1,2-(Trisdimethylaminosilyl)ethane can be synthesized through several synthetic routes. One common method involves the reaction of tris(dimethylamino)silane with ethylene . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1,2-(Trisdimethylaminosilyl)ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-(Trisdimethylaminosilyl)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-containing compounds.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of 1,2-(Trisdimethylaminosilyl)ethane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its use, such as in catalysis or as a reagent in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-(Trisdimethylaminosilyl)ethane can be compared with other similar compounds, such as:
1,2-Bis(dimethylamino)dimethylsilyl ethane: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,2-Bis(trimethylsilyl)ethane: Another related compound with different substituents, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of dimethylaminosilyl groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
20248-45-7 |
|---|---|
Molekularformel |
C14H40N6Si2 |
Molekulargewicht |
348.68 g/mol |
IUPAC-Name |
N-[bis(dimethylamino)-[2-[tris(dimethylamino)silyl]ethyl]silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H40N6Si2/c1-15(2)21(16(3)4,17(5)6)13-14-22(18(7)8,19(9)10)20(11)12/h13-14H2,1-12H3 |
InChI-Schlüssel |
IJSFLJAUNGGKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si](CC[Si](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)


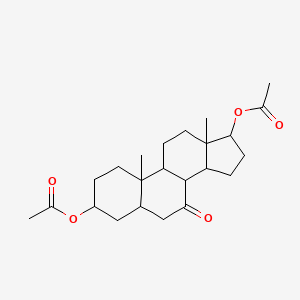
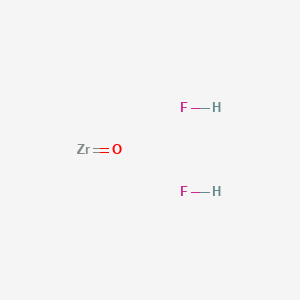
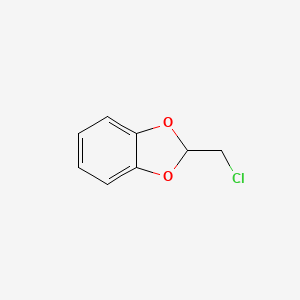


![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)

![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
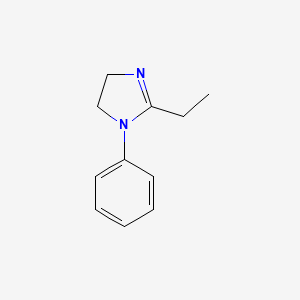
![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)

